molecular formula C22H18ClN3O2S2 B2601923 2-((5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 683780-21-4

2-((5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No. B2601923
CAS RN: 683780-21-4
M. Wt: 455.98
InChI Key: YNPPBHCWIBJEMS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a thieno[2,3-d]pyrimidin-4-yl ring, a chlorophenyl group, and a methoxyphenyl group. It also contains a thioether and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thieno[2,3-d]pyrimidin-4-yl ring, which is a heterocyclic ring containing sulfur and nitrogen, would be a key feature of its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and overall structure. The thieno[2,3-d]pyrimidin-4-yl ring, the chlorophenyl group, and the acetamide group could all potentially participate in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl and methoxyphenyl groups could affect its solubility, while the thieno[2,3-d]pyrimidin-4-yl ring could influence its stability .

Scientific Research Applications

Antitumor Activity

Studies have synthesized derivatives related to the compound of interest, showing potent anticancer activity against several human cancer cell lines. For instance, compounds demonstrated significant growth inhibition on breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cell lines, indicating their potential as anticancer agents (Hafez & El-Gazzar, 2017).

Anti-inflammatory and Analgesic Agents

Another research direction involves the synthesis of novel derivatives showing significant anti-inflammatory and analgesic activities. These compounds were screened as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, revealing high inhibitory activity and potential as analgesic and anti-inflammatory agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Agents

Derivatives have also been evaluated for their antimicrobial properties. The synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrated good antibacterial and antifungal activities, comparable to standard drugs. This highlights their application in developing new antimicrobial agents (Hossan et al., 2012).

Insecticidal Activity

Some pyridine derivatives, related to the compound , have been studied for their insecticidal activity. The bioassay results indicated that certain derivatives possess moderate to strong aphidicidal activities, suggesting their use in agricultural pest management (Bakhite et al., 2014).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its biological activity and mechanism of action .

properties

IUPAC Name

2-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S2/c1-13-19(14-6-8-15(23)9-7-14)20-21(24-12-25-22(20)30-13)29-11-18(27)26-16-4-3-5-17(10-16)28-2/h3-10,12H,11H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPPBHCWIBJEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)N=CN=C2SCC(=O)NC3=CC(=CC=C3)OC)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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